molecular formula C15H13ClN2O2 B1215014 N-(3-acetamidophenyl)-3-chlorobenzamide

N-(3-acetamidophenyl)-3-chlorobenzamide

Cat. No.: B1215014
M. Wt: 288.73 g/mol
InChI Key: XZMOBKLRYXTSSS-UHFFFAOYSA-N
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Description

N-(3-Acetamidophenyl)-3-chlorobenzamide (molecular formula: C₁₅H₁₃ClN₂O₂; molecular weight: 288.73 g/mol) is a benzamide derivative characterized by a 3-chlorobenzoyl group linked via an amide bond to a 3-acetamidophenyl moiety . Its structure confers unique electronic and steric properties due to the electron-withdrawing chlorine atom and the polar acetamido group. Its synthesis typically involves amide coupling reactions, similar to methods described for related benzamides .

Properties

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

IUPAC Name

N-(3-acetamidophenyl)-3-chlorobenzamide

InChI

InChI=1S/C15H13ClN2O2/c1-10(19)17-13-6-3-7-14(9-13)18-15(20)11-4-2-5-12(16)8-11/h2-9H,1H3,(H,17,19)(H,18,20)

InChI Key

XZMOBKLRYXTSSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Melting Point (°C) Key Properties/Applications Reference
N-(3-Acetamidophenyl)-3-chlorobenzamide 3-acetamidophenyl, 3-Cl-benzoyl C₁₅H₁₃ClN₂O₂ Not reported Potential bioactive scaffold
N-(3-Benzyl-5-hydroxyphenyl)-3-chlorobenzamide (7j) 3-benzyl-5-hydroxyphenyl, 3-Cl-benzoyl C₂₀H₁₅ClN₂O₂ 167.2–169.1 Evaluated for biological activity
N-(Phenyl)-3-chlorobenzamide (4) Phenyl, 3-Cl-benzoyl C₁₃H₁₀ClNO 135–138 Simpler structure; IR data reported
N-(1H-Benzo[d]imidazol-2-yl)-3-chlorobenzamide (6) Benzimidazole, 3-Cl-benzoyl C₁₄H₁₀ClN₃O Not reported Neuroprotective agent targeting mGluR5
3-Chloro-N-phenylbenzamide Phenyl, 3-Cl-benzoyl (no acetamido group) C₁₃H₁₀ClNO Not reported Crystallographic data available
N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide 3-acetamidophenyl, 4-Cl-3-NO₂-benzoyl C₁₅H₁₂ClN₃O₄ Not reported Nitro group enhances electrophilicity

Key Observations:

  • Substituent Position Matters : The position of the chlorine atom (e.g., 3-Cl vs. 4-Cl in ) and additional functional groups (e.g., nitro in , hydroxyl in ) significantly alter electronic properties and biological interactions.
  • Heterocyclic Derivatives : Compounds like N-(1H-Benzo[d]imidazol-2-yl)-3-chlorobenzamide and N-(Benzothiazol-2-yl)-3-chlorobenzamide exhibit enhanced bioactivity due to the heterocyclic moiety, which may improve receptor binding.

Physical and Spectral Properties

  • Melting Points : The hydroxyl-substituted 7j has a higher melting point (167–169°C) than the simpler N-(Phenyl)-3-chlorobenzamide (135–138°C) , suggesting intermolecular hydrogen bonding.
  • Spectroscopic Data :
    • IR : The amide C=O stretch appears near 1654 cm⁻¹ in N-(Phenyl)-3-chlorobenzamide , consistent with other benzamides.
    • NMR : Aromatic protons in N-(1H-Benzo[d]imidazol-2-yl)-3-chlorobenzamide resonate between δ 7.16–8.18 ppm, reflecting electronic effects of the benzimidazole ring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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